Loratadine-d4

Description

Significance of Deuterated Analogues in Contemporary Pharmaceutical Sciences

Deuterated analogues play a significant role in contemporary pharmaceutical sciences due to their ability to modify a drug's pharmacokinetic and metabolic profiles without substantially altering its fundamental pharmacological activity synzeal.comcaymanchem.comias.ac.indrugbank.commedchemexpress.comcaymanchem.com. The substitution of hydrogen with deuterium (B1214612), a stable isotope with nearly identical chemical properties but twice the mass, leverages the kinetic isotope effect (KIE) drugbank.comsimsonpharma.comassumption.edu. This effect can lead to a slower rate of metabolic breakdown, particularly at sites of C-H bond cleavage catalyzed by enzymes like cytochrome P450 (CYP) simsonpharma.compsu.eduresearchgate.netmedchemexpress.com. Consequently, deuteration can enhance a drug's metabolic stability, prolong its biological half-life, reduce dosing frequency, and potentially improve its safety and tolerability profile by reducing the formation of undesirable metabolites synzeal.comcaymanchem.comias.ac.inmedchemexpress.comcaymanchem.comsimsonpharma.commedchemexpress.com. Beyond therapeutic improvements, deuterated compounds are also vital as internal standards in quantitative bioanalysis, enabling highly accurate and precise measurement of drug concentrations in biological matrices using techniques like mass spectrometry ias.ac.in.

Rationale for Deuteration of Pharmaceutical Compounds as Advanced Research Tools

The rationale for employing deuteration in pharmaceutical research is multifaceted, driven by its utility in various stages of drug discovery and development.

Modulating Metabolism and Pharmacokinetics: The primary rationale stems from the kinetic isotope effect (KIE). A C-D bond is stronger and has a lower zero-point energy than a C-H bond, making it more resistant to enzymatic cleavage drugbank.comsimsonpharma.comassumption.edu. By strategically placing deuterium atoms at metabolically labile sites, researchers can slow down metabolic degradation, leading to increased drug exposure, a longer half-life, and potentially improved therapeutic efficacy synzeal.comdrugbank.comsimsonpharma.comresearchgate.netmedchemexpress.com. This can also lead to "metabolic shunting," where the drug is directed towards alternative, less detrimental metabolic pathways, potentially reducing toxicity synzeal.comsimsonpharma.com.

Internal Standards for Quantitative Bioanalysis: Deuterated compounds are extensively used as internal standards (IS) in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) ias.ac.in. When added to biological samples (e.g., plasma, urine) at a known concentration, a deuterated internal standard co-elutes and ionizes similarly to the analyte (the parent drug or metabolite). This allows for accurate quantification by compensating for variations in sample preparation, extraction efficiency, matrix effects, and instrument response. The mass difference introduced by deuterium ensures distinct detection from the unlabeled analyte.

Probing Reaction Mechanisms: The KIE can also be employed to investigate the mechanisms of chemical reactions and enzymatic processes, including drug metabolism simsonpharma.comassumption.edupsu.edu. By comparing reaction rates with hydrogen versus deuterium, researchers can determine if C-H bond cleavage is a rate-limiting step in a metabolic pathway, providing critical insights into how a drug is processed in the body.

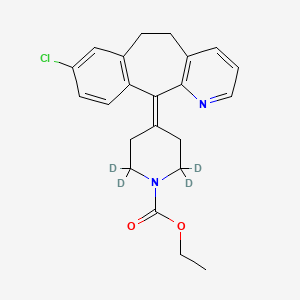

Structure

3D Structure

Properties

Molecular Formula |

C22H23ClN2O2 |

|---|---|

Molecular Weight |

386.9 g/mol |

IUPAC Name |

ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidine-1-carboxylate |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i12D2,13D2 |

InChI Key |

JCCNYMKQOSZNPW-IDPVZSQYSA-N |

Isomeric SMILES |

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1C(=O)OCC)([2H])[2H])[2H] |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 |

Origin of Product |

United States |

Synthesis and Isotopic Characterization of Loratadine D4

Strategies for Deuterium (B1214612) Incorporation in Complex Organic Molecules

The introduction of deuterium into complex organic molecules requires specialized synthetic strategies to achieve site-specific labeling with high isotopic enrichment. The choice of method often depends on the target molecule's structure, the desired position of deuterium incorporation, and the required level of enrichment.

Several methodologies are employed for site-specific deuterium incorporation in complex organic molecules. A common approach involves hydrogen-deuterium (H-D) exchange reactions , often catalyzed by acids or bases, utilizing deuterium oxide (D₂O) as the deuterium source arkat-usa.orgresolvemass.casnnu.edu.cnbeilstein-journals.org. This method is effective for labile hydrogens or those in activated positions. Catalytic isotope exchange , employing transition metal catalysts such as palladium (Pd) or platinum (Pt) in the presence of D₂O or deuterium gas (D₂), is another powerful technique that can facilitate H-D exchange at various C-H bonds, often with enhanced regioselectivity resolvemass.casnnu.edu.cnbeilstein-journals.org.

For Loratadine-d4, the deuterium atoms are specifically located at the piperidine (B6355638) ring, at positions 3,3,5,5, as indicated by its formal name: 4-(8-chloro-5,6-dihydro-11H-benzo resolvemass.canih.govcyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine-3,3,5,5-d₄-carboxylic acid, ethyl ester caymanchem.com. Synthesis pathways may involve the preparation of a deuterated piperidine precursor, such as 3,3,5,5-tetradeuteropiperidine, which is then incorporated into the loratadine (B1675096) structure. Alternatively, late-stage H-D exchange reactions on a loratadine intermediate could be employed to introduce deuterium at these specific positions x-chemrx.comthieme-connect.com. The use of deuterated starting materials or reagents is a fundamental strategy to ensure precise labeling arkat-usa.org.

A significant challenge is maintaining high isotopic enrichment throughout the synthesis and purification process. Back-exchange, where deuterium atoms are inadvertently replaced by protium (B1232500) (hydrogen) from the environment, can occur, especially under certain reaction or storage conditions, impacting the quantitative accuracy of the deuterated standard arkat-usa.org. Furthermore, the separation of isotopically pure compounds from non-deuterated or partially deuterated impurities can be difficult, as common purification techniques may not effectively resolve molecules that differ only by isotopic composition nih.gov. This underscores the importance of robust analytical methods to confirm the isotopic purity and structural integrity of the synthesized deuterated compounds.

Spectroscopic and Chromatographic Validation of Deuteration

Rigorous analytical validation is essential to confirm that the synthesized this compound possesses the intended deuterium labeling pattern, high isotopic purity, and chemical purity suitable for its intended applications, often as a certified reference material.

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of deuterated compounds. It allows for the precise determination of molecular mass, enabling the confirmation of the number of deuterium atoms incorporated by observing the characteristic mass shift compared to the non-deuterated parent compound nih.govrsc.orgresearchgate.net. By analyzing the isotopic distribution of the molecular ions and fragment ions, HRMS can accurately calculate the isotopic purity, often expressed as the percentage of molecules containing the specified number of deuterium atoms (e.g., D₄) nih.govrsc.orgresearchgate.net.

Techniques such as electrospray ionization high-resolution mass spectrometry (ESI-HRMS) and ultra-performance liquid chromatography coupled with HRMS (UPLC-HRMS) are commonly employed nih.govresearchgate.net. These methods can resolve isotopologs (molecules with different isotopic compositions) and provide detailed information about the deuterium incorporation pattern. ESI-HRMS/MS (tandem mass spectrometry) can further elucidate the fragmentation pathways, aiding in the confirmation of deuterium positions within the molecule nih.govresearchgate.net. The advantages of HRMS include its high sensitivity, speed, and low sample consumption, making it ideal for rapid assessment and in-situ monitoring of H-D exchange reactions nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural integrity and precisely locating deuterium atoms within a molecule. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can reveal the presence and positions of hydrogen atoms. In deuterated compounds, the ¹H NMR spectrum will show a significant reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium sigmaaldrich.comwikipedia.orgcdnsciencepub.com.

Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy directly observes the deuterium nuclei (spin I=1) and is particularly valuable for verifying the effectiveness of deuteration and confirming the location of deuterium atoms sigmaaldrich.comwikipedia.orgacs.org. A strong signal in the ²H NMR spectrum at the expected chemical shift indicates the presence of deuterium at that specific site. This technique can also provide insights into the relative percentage of isotopic enrichment rsc.org. Furthermore, advanced NMR techniques, such as heteronuclear correlation experiments (e.g., ¹H-¹³C shift correlation with ²H decoupling), can provide detailed information about the stereochemistry of labeling at specific positions, such as methylene (B1212753) groups cdnsciencepub.com.

HPLC is frequently used to separate and quantify the target compound from related substances and degradation products, ensuring that the material meets stringent purity specifications (typically ≥98-99%) required for analytical standards nist.govresearchgate.netlabmix24.comnist.gov. Purification methods like recrystallization are often used to remove non-deuterated impurities . The combination of gravimetric preparation and chromatographic analysis is a standard approach for certifying the concentration and purity of reference materials, as performed by institutions like NIST nist.govlabmix24.comnist.gov. Techniques such as quantitative NMR (qNMR) and differential scanning calorimetry (DSC) can also be used in conjunction with chromatography for comprehensive purity assessment, especially for volatile deuterated compounds researchgate.net.

Table 1: Typical Validation Parameters for Deuterated Compounds

| Technique | Parameter | Typical Outcome/Requirement |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic Purity | ≥98-99% (e.g., for D₄ species) |

| HRMS | Mass Accuracy | <5 ppm |

| ¹H Nuclear Magnetic Resonance (NMR) | Signal Disappearance | Absence or significant reduction of proton signals at deuterated sites |

| ²H Nuclear Magnetic Resonance (NMR) | Signal Detection & Chemical Shift | Presence of deuterium signals at specified positions |

| ²H NMR | Isotopic Enrichment Estimation | Provides relative percentage of deuteration |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥98-99% |

| Gas Chromatography (GC) | Chemical Purity | ≥98-99% |

Table 2: Common Deuteration Methodologies

| Method | Deuterium Source(s) | Typical Application/Notes |

| Hydrogen-Deuterium (H-D) Exchange | D₂O (with acid/base catalyst) | Labile hydrogens, activated positions; can be slow, risk of back-exchange. |

| Catalytic Isotope Exchange | D₂O, D₂ gas, metal catalysts (Pd, Pt) | Facilitates H-D exchange, often site-specific; requires careful catalyst selection. |

| Deuterated Starting Materials | Pre-synthesized deuterated precursors | Ensures precise labeling at specific sites; can be complex and costly. |

| Late-Stage Deuteration | Various deuterating agents (e.g., D₂O, deuterated solvents) | Introduction of deuterium late in the synthesis, often via C-H activation; useful for complex molecules. |

Advanced Analytical Methodologies Employing Loratadine D4

Role of Loratadine-d4 as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalysis, an internal standard is added to samples at a known concentration to compensate for variations that may occur during sample preparation, injection, and ionization. This compound, as a deuterated analog, offers significant advantages in this regard.

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique used for quantifying specific elements or molecules in a sample ontosight.ai, nih.gov, epa.gov. The fundamental principle involves spiking a sample with a known amount of an isotopically enriched analog of the analyte ontosight.ai, nih.gov. This "spike" possesses a different isotopic composition compared to the naturally occurring analyte. When the sample is analyzed by mass spectrometry, the ions of the analyte and the spike are separated based on their mass-to-charge ratios ontosight.ai. By comparing the ion intensities of the analyte and the isotopically labeled standard, the concentration of the analyte in the original sample can be calculated with high accuracy, as the method inherently corrects for variations in sample recovery and matrix effects ontosight.ai, uni-muenchen.de, nih.gov, epa.gov. This approach eliminates the need for traditional calibration curves in some applications, relying instead on direct mathematical calculations from determined isotopic ratios uni-muenchen.de, epa.gov.

Deuterated internal standards, such as this compound, are the preferred choice for bioanalytical assays employing mass spectrometry clearsynth.com, aptochem.com, splendidlab.com, kcasbio.com, nebiolab.com, nih.gov. Their primary advantage stems from their structural and chemical similarity to the target analyte. This similarity ensures that this compound experiences the same extraction recovery, chromatographic behavior (ideally co-eluting with Loratadine), and ionization efficiency in the mass spectrometer as Loratadine (B1675096) itself clearsynth.com, aptochem.com, splendidlab.com, nebiolab.com, nih.gov.

In complex biological matrices like plasma or urine, the presence of various endogenous compounds can lead to matrix effects, specifically ion suppression or enhancement, which can significantly impact the accuracy of the measurement clearsynth.com, kcasbio.com, oup.com, researchgate.net, nih.gov. By using a deuterated analog that undergoes similar matrix effects, this compound effectively normalizes these variations when the ratio of analyte to IS is calculated clearsynth.com, kcasbio.com, nebiolab.com, nih.gov, nih.gov. This compensation enhances analytical robustness, leading to more reliable and reproducible results, increased assay throughput, and reduced data rejection rates aptochem.com, splendidlab.com. Furthermore, the presence of deuterium (B1214612) atoms (typically a mass difference of +4 Da for d4) ensures that the IS produces a distinct signal from the native analyte, preventing spectral overlap and enabling precise quantification aptochem.com. Regulatory bodies often emphasize the use of stable isotope-labeled internal standards (SIL-IS) when available, underscoring their importance in developing robust and reliable analytical methods kcasbio.com, nih.gov.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Loratadine and Metabolites

The development of sensitive and specific LC-MS/MS methods for Loratadine and its metabolites necessitates careful optimization of various analytical parameters. This compound is integrated into these methods as the internal standard.

Effective chromatographic separation is crucial for resolving Loratadine and its metabolites from interfering matrix components and ensuring their efficient ionization. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is commonly employed.

Stationary Phases: Various C18 columns are frequently utilized, offering good retention and separation for Loratadine and its related compounds. Examples include Kromasil C18 psu.edu, Inertsil ODS-3V nih.gov, Shim-pack XR-ODS shimadzu.co.kr, and Phenomenex Kinetex C18 scielo.org.mx. C8 columns, such as Phenomenex Kinetex C8 nih.gov, have also been reported. The choice of column dimensions and particle size is optimized for efficiency and speed.

Mobile Phase Composition: Mobile phases typically consist of a mixture of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers. Buffers commonly include ammonium (B1175870) formate (B1220265) psu.edu, researchgate.net, nih.gov, nih.gov, scielo.org.mx, potassium dihydrogen phosphate (B84403) nih.gov, openrepository.com, researchgate.net, or formic acid graphyonline.com, nih.gov, scielo.org.mx. The pH of the mobile phase is often adjusted to optimize peak shape and resolution nih.gov, openrepository.com. Gradient elution is frequently employed to achieve rapid separation and good peak resolution within a reasonable timeframe nih.gov, nih.gov, scielo.org.mx, nuph.edu.ua, researchgate.net.

Flow Rate and Temperature: Flow rates typically range from 0.4 to 1.0 mL/min psu.edu, shimadzu.co.kr, nih.gov, graphyonline.com, openrepository.com, scielo.org.mx, nih.gov, scielo.org.mx, nuph.edu.ua, researchgate.net. Column oven temperatures are often maintained between 25°C and 40°C to ensure consistent chromatographic performance nih.gov, nuph.edu.ua.

Table 1: Representative LC-MS/MS Method Parameters for Loratadine and this compound Analysis

| Parameter | Typical Configuration | Reference(s) |

| Column | C18 (e.g., Kromasil C18, Phenomenex Kinetex C18) | psu.edu, scielo.org.mx |

| 150 mm x 4.6 mm, 5 µm or 50 mm x 2.1 mm, 2.6 µm | psu.edu, nih.gov | |

| Mobile Phase | Acetonitrile/Methanol + Aqueous Buffer (e.g., 10 mM Ammonium Formate or Formic Acid) | psu.edu, graphyonline.com, nih.gov |

| pH Adjustment | Optimized (e.g., using formic acid or phosphoric acid) | nih.gov, openrepository.com |

| Flow Rate | 0.4 - 1.0 mL/min | psu.edu, nih.gov |

| Column Temperature | 25 - 40 °C | nih.gov, nuph.edu.ua |

| Ionization Mode | Electrospray Ionization (ESI) Positive | psu.edu, graphyonline.com, nih.gov |

| MRM Transitions | ||

| Loratadine | m/z 311.10 → 259.20 | psu.edu |

| This compound | m/z ~315.10 → ~263.10 (based on desthis compound) | psu.edu |

Electrospray Ionization (ESI) in positive ion mode is the preferred ionization technique for Loratadine and its deuterated analogs, providing efficient ionization and stable signals psu.edu, shimadzu.co.kr, graphyonline.com, researchgate.net, nih.gov, scielo.org.mx, nih.gov, scielo.org.mx. Multiple Reaction Monitoring (MRM) is employed for highly selective and sensitive detection.

ESI Source Parameters: Optimization of nebulizer gas flow, heating/drying gas flow, interface temperature, and desolvation line temperature is critical for maximizing sensitivity and signal stability psu.edu, researchgate.net, nih.gov.

MRM Transitions: Specific precursor ions (Q1) and product ions (Q3) are selected for MRM analysis. For Loratadine, a common transition is m/z 311.10 → 259.20 psu.edu. For this compound, based on analogous compounds like desthis compound, a transition of approximately m/z 315.10 → 263.10 is expected psu.edu. The optimization of collision energy, dwell time, and quadrupole resolution ensures maximum transmission of these ions psu.edu, researchgate.net, nih.gov.

Understanding the fragmentation pathways of this compound is essential for its identification and for confirming its presence in complex samples. When subjected to tandem mass spectrometry (MS/MS), this compound undergoes fragmentation similar to its non-deuterated counterpart, but with a mass shift corresponding to the incorporated deuterium atoms thermofisher.com, researchgate.net, researchgate.net.

The characteristic fragmentation pattern, or "mass spectral fingerprint," allows for the definitive identification of this compound. Software tools can assist in predicting and interpreting these fragmentation pathways thermofisher.com. For instance, common fragmentation events for Loratadine involve the loss of specific molecular fragments, and the deuterated analog will exhibit these same losses but with the deuterium atoms retained in one or more of the fragments. This detailed spectral information, combined with the MRM transitions, provides high specificity and confidence in the analytical results.

Table 2: Representative Validation Data for Loratadine Quantification using this compound as IS

| Parameter | Typical Value(s) | Reference(s) |

| Linearity (R²) | > 0.998 | psu.edu, shimadzu.co.kr, graphyonline.com |

| Lower Limit of Quantitation (LLOQ) | 10 - 50 pg/mL | psu.edu, nih.gov |

| Accuracy | Within ±10% of nominal value | psu.edu, researchgate.net |

| Precision (%RSD) | < 5.71% (intra-day), < 6.68% (inter-day) | psu.edu |

| < 2.0% (intra-day), < 2.7% (inter-day) | researchgate.net | |

| Extraction Recovery | ~80-100% | psu.edu, nih.gov |

Comprehensive Bioanalytical Method Validation for Research Applications

The validation of bioanalytical methods is paramount to ensure the reliability and accuracy of quantitative measurements in biological matrices. This compound serves as an ideal internal standard (IS) in these validation processes due to its structural similarity to loratadine, ensuring similar ionization efficiency and matrix effects, while its distinct mass-to-charge ratio allows for clear differentiation during detection.

Linearity : The linearity of an analytical method defines its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. When this compound is employed as an IS, calibration curves are constructed by plotting the ratio of the analyte's peak area to the IS's peak area against the known concentrations of the analyte. Studies have consistently demonstrated excellent linearity, with correlation coefficients (r²) typically reported as ≥ 0.99 for loratadine quantification using LC-MS/MS methods shimadzu.co.krgraphyonline.comnih.govnih.govneuroquantology.comresearchgate.net. For instance, correlation coefficients (r²) greater than or equal to 0.998 have been achieved, confirming a robust linear relationship across several orders of magnitude shimadzu.co.krnih.gov.

Precision : Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. This compound aids in assessing both intra-day (repeatability) and inter-day (intermediate precision) variability. Typical values for the coefficient of variation (%CV) for loratadine assays using deuterated standards are generally below 15%, often reported as less than 10% or even below 5% at various quality control (QC) levels nih.govneuroquantology.comresearchgate.netpsu.eduresearchgate.net. For example, intra-day precision has been reported with %CV values ranging from 4.2% to 9.8% nih.gov, and inter-day precision also within acceptable limits researchgate.netpsu.edu.

Accuracy : Accuracy reflects the closeness of agreement between a measured quantity and its true or accepted reference value. It is often expressed as percent recovery or percent relative error (%RE). When this compound is used, the accuracy of the method is evaluated by analyzing spiked samples at different concentrations. Studies report mean recoveries for loratadine in the range of 85% to 115% researchgate.netnih.gov, with bias values typically within ±15% of the nominal concentration, and often within ±10% or ±12% shimadzu.co.krnih.govresearchgate.netpsu.edu.

Selectivity : Selectivity is the ability of the method to measure the target analyte in the presence of other components that may be expected to be present in the sample, such as impurities, degradation products, or endogenous matrix components. This compound, with its distinct mass, allows for the specific detection of loratadine without interference from the deuterated standard itself, thereby confirming the method's ability to differentiate and quantify the analyte in complex biological or pharmaceutical matrices neuroquantology.comnih.govresearchgate.net.

Stability : For this compound to be reliably used as an internal standard, its own stability under various storage and analytical conditions must be established. Manufacturers typically report a stability of ≥ 4 years for this compound when stored appropriately caymanchem.comclearsynth.comcaymanchem.com. Furthermore, the stability of loratadine in the presence of the deuterated standard in biological matrices (e.g., plasma) is assessed through freeze-thaw cycles, bench-top stability, and long-term storage studies, ensuring that the IS remains stable and does not degrade or react with the analyte or matrix components nih.govresearchgate.net.

Table 1: Typical Validation Parameters for Loratadine Assays Using this compound as Internal Standard

| Parameter | Typical Reported Values | Source Examples |

| Linearity | Correlation Coefficient (r²) > 0.99 | shimadzu.co.krgraphyonline.comnih.govnih.gov |

| Precision | %CV < 15% (often < 10% or < 5% at QC levels) | nih.govpsu.eduresearchgate.net |

| Accuracy | Bias < ±15% (often < ±10% or < ±12%) Recovery: 85-115% | shimadzu.co.krnih.govresearchgate.netnih.gov |

| Selectivity | Demonstrated by lack of interference from matrix/impurities | neuroquantology.comnih.gov |

| Stability | ≥ 4 years (for this compound) Stable in biological matrices | nih.govresearchgate.netcaymanchem.comclearsynth.com |

Application in Quality Control and Impurity Profiling of Pharmaceutical Substances

This compound plays a crucial role in ensuring the quality and purity of pharmaceutical products containing loratadine. Its use as a reference standard and internal standard aids in the accurate quantification of related substances, degradation products, and potential impurities that may arise during synthesis or storage.

Quantification of Related Substances and Degradation Products using Deuterated Standards

In the quality control of loratadine, analytical methods are employed to identify and quantify related substances and degradation products. This compound is frequently utilized as an internal standard in LC-MS/MS or HPLC methods for this purpose neuroquantology.comnih.govresearchgate.netcaymanchem.com. By co-injecting this compound with samples, analysts can accurately correct for variations in sample preparation, injection volume, and ionization efficiency inherent in mass spectrometry-based analyses. This ensures precise quantification of impurities, even at very low levels, which is critical for meeting regulatory requirements and ensuring product safety and efficacy axios-research.comsynzeal.com. Methods developed for loratadine and its impurities have demonstrated good linearity and recovery, with limits of quantification (LOQ) established for various impurities nih.govresearchgate.net.

Metabolic Fate Elucidation Utilizing Loratadine D4 As a Research Probe

In Vitro Studies on Drug Metabolism and Enzyme Kinetics

In vitro systems, such as human liver microsomes and recombinant enzymes, are fundamental in dissecting the metabolic pathways of drugs. Loratadine-d4 serves as a critical tool in these controlled environments to identify metabolites, pinpoint enzymatic contributions, and investigate the biochemical mechanisms of biotransformation.

Identification and Structural Characterization of Novel Metabolites Using Deuterated Tracers

The use of deuterated tracers like this compound is a powerful strategy in metabolite identification. The known mass shift of +4 atomic mass units creates a unique isotopic signature, allowing for the confident differentiation of drug-related material from the complex matrix of endogenous biomolecules during mass spectrometric analysis. This technique is particularly useful for identifying previously unknown or low-abundance metabolites.

While specific studies detailing the discovery of novel loratadine (B1675096) metabolites using this compound are not prevalent in published literature, the methodology's potential can be illustrated by discoveries made through other means. For instance, microbial biotransformation studies have identified novel derivatives such as desethoxy loratadine. ias.ac.in In such a discovery process, a deuterated analog would be instrumental. The characteristic isotopic pattern of the parent drug and its metabolites would be readily apparent in mass spectra, simplifying the search for new biotransformations and aiding in the structural elucidation of these novel compounds through techniques like NMR spectroscopy. ias.ac.in

Cytochrome P450 (CYP) Isoform Contribution Analysis to Loratadine Biotransformation (e.g., CYP3A4, CYP2D6, CYP2C19)

Loratadine undergoes extensive first-pass metabolism, primarily through N-dealkylation, to its major active metabolite, desloratadine (B1670295) (DL). drugbank.comeurekaselect.com Pinpointing the specific cytochrome P450 (CYP) isoforms responsible for this conversion is critical for predicting drug-drug interactions and understanding inter-individual variability in metabolism.

Studies using human liver microsomes and cDNA-expressed CYP enzymes have demonstrated that multiple isoforms are involved in loratadine's biotransformation. The primary enzymes responsible for the formation of desloratadine are CYP3A4 and CYP2D6. drugbank.com However, other enzymes, including CYP1A1 and CYP2C19, also contribute to its metabolism, with minor roles played by CYP1A2, CYP2B6, CYP2C8, CYP2C9, and CYP3A5. eurekaselect.com The significant role of multiple CYPs suggests a low likelihood that the inhibition of a single enzyme would dramatically alter loratadine's pharmacokinetics. Given the higher abundance of CYP3A4 in the human liver compared to CYP2D6 and CYP2C19, it is considered the major contributor to loratadine metabolism, accounting for approximately 70% of the process. eurekaselect.com

| CYP450 Isoform | Role in Loratadine Metabolism | Significance |

|---|---|---|

| CYP3A4 | Major contributor to the formation of desloratadine | Primary metabolic pathway (~70% contribution) eurekaselect.com |

| CYP2D6 | Significant contributor to the formation of desloratadine | Secondary metabolic pathway drugbank.com |

| CYP2C19 | Catalyzes the metabolism of loratadine | Considered a minor pathway for desloratadine formation eurekaselect.com |

| CYP1A1 | Contributes to overall metabolism | Minor pathway eurekaselect.com |

| CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP3A5 | Lesser extent of involvement in metabolism | Minor pathways eurekaselect.com |

Investigation of Deuterium (B1214612) Kinetic Isotope Effects on Metabolic Pathways

The substitution of hydrogen with deuterium at a metabolic site can slow the rate of bond cleavage, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Investigating the KIE provides valuable insight into the rate-limiting steps of metabolic reactions.

In Vivo Metabolic Profiling in Preclinical Animal Models

Preclinical animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by a living organism before human trials. Using isotopically labeled loratadine, such as [14C]Loratadine or this compound, allows for comprehensive tracking of the drug and its metabolites throughout the body.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Relevant Animal Species

ADME studies in species such as mice, rats, and monkeys have shown that loratadine is rapidly absorbed and extensively metabolized following oral administration. nih.gov In rats, loratadine-derived radioactivity was found to be almost equally excreted in urine (41%) and feces (43%). researchgate.net

Distribution studies in rats revealed that loratadine and its metabolites are widely distributed among various tissues, including the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. nih.gov Notably, concentrations of the active components were significantly higher in the spleen than in the thymus, suggesting a potential role in immune-regulatory tissues. nih.gov The parent compound, loratadine, showed a higher tendency to distribute into the heart compared to its metabolites. nih.gov

Analysis of Species-Specific Metabolic Differences and Their Implications for Translational Research

A key finding from preclinical studies is the significant species-specific differences in loratadine metabolism, which has profound implications for translating animal data to humans. The primary biotransformation in all species studied involves decarboethoxylation to form desloratadine (DL), followed by oxidation and glucuronidation. nih.govresearchgate.net However, the subsequent metabolites vary considerably.

The major active human metabolite, 3-hydroxydesloratadine (3-OH-DL) and its glucuronide, are not produced in significant amounts in mice, rats, or monkeys. researchgate.netnih.gov Instead, these animal models produce other metabolites. For example, 5- and 6-hydroxydesloratadine are predominant metabolites in control mice, while humanized-liver mice produce the human-relevant 3-hydroxydesloratadine. nih.gov

Furthermore, gender-specific differences have been observed. In male rats, a major circulating metabolite is a pyridine-N-oxide derivative of DL, which is present at much lower levels in female rats. nih.govnih.gov Conversely, female rats show notably higher relative amounts of DL than male rats. nih.gov In mice and male monkeys, the major circulating metabolite is a glucuronide conjugate of an aliphatic hydroxylated loratadine. nih.gov

These metabolic differences highlight the limitations of traditional preclinical models for predicting human metabolic pathways for loratadine. Such discrepancies underscore the importance of using human-derived in vitro systems or advanced animal models (like humanized-liver mice) to obtain more clinically relevant metabolic data for translational research. nih.govnih.gov

| Species | Gender | Major Circulating/Excreted Metabolite(s) | Reference |

|---|---|---|---|

| Human | N/A | 3-hydroxydesloratadine (3-OH-DL) and its glucuronide | nih.gov |

| Rat | Male | DL-pyridine-N-oxide | nih.govnih.gov |

| Female | Higher relative amount of Desloratadine (DL) | nih.gov | |

| Mouse | Male & Female | Glucuronide conjugate of aliphatic hydroxylated Loratadine; 5- and 6-hydroxydesloratadine | nih.govnih.gov |

| Monkey | Male | Glucuronide conjugate of aliphatic hydroxylated Loratadine | nih.gov |

| Female | Glucuronide of an oxidized pyridine moiety | nih.gov |

Pharmacological Research Applications of Loratadine D4 in Non Human Models

Comparative Pharmacokinetics of Loratadine (B1675096) and Loratadine-d4 in Preclinical Models

Studies involving deuterated compounds like this compound are crucial for elucidating drug metabolism, distribution, and excretion pathways. By comparing the pharmacokinetic profiles of this compound with its non-deuterated counterpart, researchers can gain deeper insights into the drug's journey through biological systems in preclinical models.

Assessment of Deuterium (B1214612) Isotope Effects on Pharmacokinetic Parameters (e.g., systemic availability, clearance rates)

Deuterium substitution can subtly alter a molecule's metabolic fate and pharmacokinetic parameters, a phenomenon known as the deuterium isotope effect. Research in preclinical models aims to quantify these effects on parameters such as systemic availability and clearance rates. While specific studies directly comparing loratadine and this compound's pharmacokinetic parameters in preclinical models are not extensively detailed in the provided search results, the general principle is that deuteration can influence these parameters nih.gov. Studies on other compounds have shown that deuterium isotope effects can lead to variations in first-pass metabolism, total systemic clearance, and bioavailability researchgate.net. For loratadine, its primary metabolite, descarboethoxyloratadine, is significantly more potent and has a longer half-life than loratadine itself researchgate.net. Understanding how deuteration might affect the formation or clearance of this active metabolite would be a key area of research.

Contributions of Deuterated Analogues to Mechanistic Pharmacokinetic Modeling in Animal Studies

Deuterated analogues serve as valuable tools in mechanistic pharmacokinetic modeling. By using isotopically labeled compounds, researchers can trace metabolic pathways and quantify the contribution of specific enzymes or transporters to drug clearance. While direct examples of this compound's specific contribution to mechanistic modeling are not explicitly detailed in the provided snippets, the general application of deuterated compounds in this field is well-established nih.govsci-hub.ru. These labelled compounds allow for the precise tracking of drug molecules and their metabolites, aiding in the development of more accurate predictive models for drug behavior in vivo. This is particularly useful for drugs like loratadine, which undergo extensive first-pass metabolism primarily mediated by CYP3A4 and CYP2D6 drugbank.com.

In Vitro and Animal Model Pharmacodynamic Investigations

Pharmacodynamic studies investigate how a drug interacts with its biological targets and the subsequent physiological responses. This compound, as a deuterated analogue, can be employed in these studies to confirm or refine understanding of loratadine's mechanism of action, receptor interactions, and cellular effects in preclinical models.

Receptor Binding and Ligand Interaction Studies (e.g., Histamine (B1213489) H1 Receptor Affinity and Selectivity)

Loratadine is a selective histamine H1 receptor antagonist. Studies have shown that its active metabolite, desloratadine (B1670295), is significantly more potent in binding to the H1 receptor compared to loratadine itself researchgate.net. While specific in vitro binding affinity data for this compound is not provided in the search results, it is understood that deuteration typically aims to maintain or slightly alter these binding characteristics, often for analytical or metabolic studies. Research on desloratadine indicates it has a much higher binding affinity to the H1 receptor than loratadine, being 10-20 times more potent in vitro researchgate.net. Loratadine itself demonstrates selectivity for peripheral H1 receptors, with poor affinity for CNS H1-receptors, contributing to its non-sedating profile drugbank.comnih.gov.

Cellular Pathway Modulation and Signal Transduction Analysis (e.g., calcium flux, inflammatory mediator release in isolated cells)

In vitro studies using isolated cells are critical for dissecting cellular mechanisms. Desloratadine, the active metabolite of loratadine, has been shown to inhibit the release of various inflammatory mediators, including interleukins (IL-4, IL-6, IL-8, IL-13), prostaglandin, leukotriene, and histamine, from cells researchgate.net. These actions suggest an anti-inflammatory and antiallergic profile. While direct studies on this compound's effects on cellular pathways like calcium flux or inflammatory mediator release are not explicitly detailed, the known activities of loratadine and its metabolite suggest that this compound could be used to investigate these pathways in preclinical cell-based assays. For instance, similar results to desloratadine's inhibition of inflammatory mediator release would be anticipated if this compound exhibits comparable pharmacodynamic properties.

Emerging Research Directions and Future Prospects for Deuterated Loratadine Analogues

Development of Novel Deuterated Drug Candidates and Advanced Research Probes

The development of novel deuterated drug candidates is a burgeoning area of medicinal chemistry. The primary rationale for deuterating a drug molecule is to alter its metabolic fate by leveraging the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism. uniupo.it

In the context of loratadine (B1675096), the major metabolic pathway involves its conversion to desloratadine (B1670295) (DL), an active metabolite, primarily mediated by CYP3A4 and CYP2D6. nih.gov Further hydroxylation of both loratadine and desloratadine occurs. nih.gov By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium (B1214612), the rate of metabolism can be slowed down. This can lead to several potential advantages for a novel deuterated loratadine analogue:

Improved Pharmacokinetic Profile: A reduced rate of metabolism can lead to a longer half-life, allowing for less frequent dosing and improved patient compliance.

Increased Drug Exposure: Slower metabolism can result in higher plasma concentrations of the parent drug, potentially enhancing its therapeutic efficacy.

Reduced Formation of Unwanted Metabolites: In some cases, drug metabolites can be responsible for adverse effects. Deuteration can steer metabolism away from the formation of such metabolites.

Research into novel loratadine analogues has explored various structural modifications to enhance antihistamine activity and reduce side effects. nih.govresearchgate.net The synthesis of deuterated versions of these novel analogues, as well as of loratadine itself, represents a promising avenue for developing next-generation antihistamines with optimized therapeutic profiles.

Beyond their potential as therapeutic agents, deuterated loratadine analogues like Loratadine-d4 are invaluable as advanced research probes. In preclinical and clinical studies, they can be used to:

Elucidate Metabolic Pathways: By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can precisely identify the sites of metabolism.

Investigate Drug-Drug Interactions: this compound can be used to study the inhibitory or inductive effects of other drugs on its metabolism.

Quantify Absolute Bioavailability: Co-administration of an intravenous dose of a labeled drug with an oral dose of the unlabeled drug allows for the precise determination of oral bioavailability.

The development of a range of selectively deuterated loratadine analogues could provide a powerful toolkit for dissecting the intricate details of its pharmacology and metabolism.

Application of Advanced Mass Spectrometry Techniques for Isotopic Analysis and Metabolomics

Mass spectrometry (MS) is an indispensable analytical technique in pharmaceutical research, and its application is significantly enhanced by the use of stable isotope-labeled compounds like this compound. The distinct mass difference between the deuterated and non-deuterated compounds allows for their simultaneous detection and quantification with high sensitivity and specificity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites in complex biological matrices such as plasma and urine. nih.govresearchgate.net In these assays, this compound serves as an ideal internal standard. An internal standard is a compound of known concentration that is added to samples to correct for variations in sample preparation and instrument response. The key advantages of using a stable isotope-labeled internal standard are:

Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to loratadine, ensuring that it behaves similarly during extraction, chromatography, and ionization.

Co-elution: The deuterated and non-deuterated compounds co-elute from the liquid chromatography column, minimizing the impact of matrix effects.

Distinct Mass-to-Charge Ratio: The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The use of this compound as an internal standard in LC-MS/MS assays enables the accurate and precise quantification of loratadine and its metabolites, which is crucial for pharmacokinetic and bioequivalence studies. fda.govfda.gov

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) for Loratadine | 383.2 |

| Product Ion (m/z) for Loratadine | 337.2 |

| Precursor Ion (m/z) for this compound | 387.2 |

| Product Ion (m/z) for this compound | 341.2 |

Furthermore, deuterated compounds are increasingly being utilized in the field of metabolomics, the comprehensive study of small molecule metabolites in biological systems. nih.gov By administering a deuterated drug, researchers can trace its metabolic fate and identify all downstream metabolites. This "metabolite fingerprinting" can provide valuable insights into the drug's mechanism of action and potential off-target effects. The application of high-resolution mass spectrometry, such as time-of-flight (TOF) and Orbitrap-based instruments, in conjunction with this compound, can facilitate the identification and structural elucidation of novel loratadine metabolites.

Integration of Deuterated Compounds in Systems Pharmacology and Mechanistic Biology Research

Systems pharmacology aims to understand the effects of drugs on complex biological systems by integrating data from multiple levels, including molecular, cellular, and physiological. Deuterated compounds like this compound can play a pivotal role in this field by enabling more precise and quantitative measurements of drug distribution, target engagement, and downstream signaling events.

One key application is in pharmacokinetic/pharmacodynamic (PK/PD) modeling, which relates the concentration of a drug in the body to its therapeutic effect. By using this compound to accurately measure the concentration of loratadine and its active metabolite, desloratadine, at the site of action (e.g., in skin or nasal tissues), researchers can build more predictive models of its antihistaminic and anti-inflammatory effects. nih.govdrugbank.com

In mechanistic biology, deuterated compounds can be used as tracers to follow the intricate pathways of drug action. For example, by using a deuterated loratadine analogue, it may be possible to quantify the extent of its binding to the histamine (B1213489) H1 receptor in different tissues and to correlate this with changes in downstream signaling pathways. This can provide a deeper understanding of the molecular mechanisms underlying its efficacy and potential for off-target effects.

While specific studies utilizing this compound in systems pharmacology are not yet widely published, the principles established with other deuterated compounds suggest significant potential. Future research could involve:

Quantitative Tissue Distribution Studies: Using techniques like matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging with this compound to visualize and quantify its distribution in target tissues.

Target Occupancy Studies: Developing assays to measure the binding of deuterated loratadine analogues to the H1 receptor in vivo.

Fluxomics Studies: Using deuterated tracers to investigate how loratadine treatment affects metabolic fluxes in relevant cell types.

Regulatory and Quality Considerations for Stable Isotope-Labeled Reference Standards in Global Pharmaceutical Development

The use of stable isotope-labeled compounds as reference standards in pharmaceutical development is subject to stringent regulatory oversight to ensure the quality and reliability of analytical data. Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the validation of bioanalytical methods, which include specific requirements for reference standards. fda.govfda.gov

For this compound to be used as an internal standard in regulated bioanalysis, it must be well-characterized, and its quality must be rigorously controlled. Key quality attributes for a stable isotope-labeled reference standard include:

Identity: The chemical structure must be unequivocally confirmed, typically using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Purity: The chemical purity must be high, with minimal levels of unlabeled loratadine and other impurities. The presence of unlabeled drug can interfere with the accurate quantification of the analyte.

Isotopic Enrichment: The degree of deuterium incorporation must be determined and should be high to ensure a clear mass separation from the unlabeled analyte.

Stability: The stability of the deuterated compound under storage and experimental conditions must be established to ensure that the deuterium label is not lost.

| Parameter | Analytical Method | Acceptance Criteria |

|---|---|---|

| Identity | ¹H NMR, ¹³C NMR, MS | Consistent with the proposed structure |

| Chemical Purity | HPLC-UV, LC-MS | ≥98% |

| Isotopic Purity | Mass Spectrometry | ≥99% deuterium incorporation |

| Unlabeled Loratadine | LC-MS/MS | ≤0.5% |

Pharmaceutical companies and contract research organizations (CROs) that use this compound as a reference standard must ensure that it is sourced from a reputable supplier who can provide a comprehensive Certificate of Analysis (CoA) documenting these quality attributes. The CoA is a critical document that is reviewed by regulatory authorities as part of a new drug application.

In the context of global pharmaceutical development, the quality standards for reference materials are harmonized to a large extent through organizations like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). This ensures that analytical data generated in different regions of the world are comparable and reliable, facilitating the global registration of new medicines. The use of well-characterized stable isotope-labeled reference standards like this compound is a key component of this global quality framework. omicsonline.orgjournaljpri.comdissolutiontech.comresearchgate.net

Q & A

Q. What is the role of Loratadine-d4 in quantitative mass spectrometry, and how does its isotopic labeling enhance analytical accuracy?

this compound, a deuterated analog of Loratadine, is primarily used as an internal standard in LC-MS/MS to correct for matrix effects and instrument variability. The deuterium atoms reduce isotopic overlap with the analyte, improving signal specificity. Methodologically, researchers should validate its use by comparing retention times, ion ratios, and matrix-matched calibration curves to ensure isotopic purity and stability under experimental conditions .

Q. How is this compound synthesized, and what characterization techniques are critical for confirming its structural integrity?

Synthesis typically involves hydrogen-deuterium exchange reactions under controlled conditions (e.g., acidic D₂O media). Characterization requires:

- NMR : To verify deuterium incorporation at specific positions (e.g., absence of proton signals in H-NMR).

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion clusters ([M+D]⁺) and isotopic abundance ratios.

- Chromatographic Purity Checks : Using HPLC-UV to ensure no residual non-deuterated impurities .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation to prevent co-elution of this compound with endogenous matrix components in biological samples?

- Column Selection : Use reverse-phase columns with smaller particle sizes (e.g., 1.7 µm) to enhance resolution.

- Mobile Phase Optimization : Adjust pH (e.g., 0.1% formic acid) and gradient elution profiles to shift retention times.

- Matrix Cleanup : Pre-treat samples with protein precipitation or SPE to reduce interference. Validate separation via spike-and-recovery experiments in blank matrices .

Q. What experimental strategies address discrepancies in deuterium exchange rates affecting this compound stability in long-term pharmacokinetic studies?

- Storage Conditions : Store stock solutions in anhydrous solvents (e.g., methanol) at -80°C to minimize H/D exchange.

- Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH) and track deuterium loss via HRMS.

- Batch Calibration : Prepare fresh calibration standards for each experiment to account for potential isotopic drift .

Q. How should researchers statistically validate the use of this compound in pharmacokinetic models, particularly when isotopic effects alter metabolic pathways?

- Isotopic Effect Assessment : Compare pharmacokinetic parameters (e.g., clearance, half-life) between Loratadine and this compound in in vitro microsomal assays.

- Multivariate Regression : Use ANOVA to quantify variability introduced by deuterium substitution.

- Cross-Validation : Apply bootstrap resampling to evaluate model robustness against isotopic variability .

Q. What methodologies resolve contradictions in reported extraction recovery rates of this compound across different biological matrices?

- Matrix-Specific Optimization : Tailor extraction protocols (e.g., liquid-liquid vs. solid-phase extraction) based on lipid/protein content.

- Internal Standard Calibration : Normalize recovery data to a second deuterated compound (e.g., Loratadine-d8) to isolate matrix effects.

- Interlaboratory Comparisons : Participate in collaborative trials to harmonize recovery thresholds .

Methodological Best Practices

Q. How to document the use of this compound in method development sections for reproducibility?

- Detailed Synthesis Protocols : Include reaction times, solvents, and purification steps.

- Instrument Parameters : Specify MS collision energies, chromatographic gradients, and column lot numbers.

- Data Archiving : Share raw HRMS spectra and NMR assignments in supplementary materials .

Q. What quality control criteria ensure batch-to-batch consistency of this compound in multi-center studies?

- Isotopic Purity Certification : Require suppliers to provide ≥99.5% deuterium enrichment (verified via HRMS).

- Interim Stability Checks : Perform midpoint validations during long-term studies using reference standards.

- Blinded Reanalysis : Randomly select samples for re-testing to detect analytical drift .

Troubleshooting Contradictions

Q. Why might this compound exhibit variable ionization efficiency in different mass spectrometers, and how can this be mitigated?

- Source Parameter Calibration : Optimize desolvation temperature and cone voltage for each instrument.

- Ion Suppression Testing : Compare signal intensities in solvent vs. matrix to identify interference.

- Cross-Platform Harmonization : Use tuning mixes and reference standards to align sensitivity thresholds .

Q. How to reconcile conflicting data on this compound’s solubility in aqueous vs. organic solvents during sample preparation?

- Solubility Profiling : Conduct shake-flask experiments across pH and solvent compositions.

- Co-Solvent Strategies : Use water-miscible organic solvents (e.g., acetonitrile) to enhance dissolution.

- Dynamic Light Scattering (DLS) : Monitor particle aggregation in real-time to refine solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.